molecular formula C13H18N4 B1483232 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine CAS No. 2097986-67-7

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

Cat. No.: B1483232
CAS No.: 2097986-67-7
M. Wt: 230.31 g/mol
InChI Key: MJOKSTCJNZKTJC-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cyclization reaction involving a suitable precursor such as a β-ketoester and an aldehyde.

    Alkylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially leading to the formation of dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Dihydropyridine derivatives.

    Substitution: Substituted derivatives at the amine group.

Scientific Research Applications

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and anticancer properties.

    Chemical Biology: It is used as a probe to study various biological processes and pathways.

    Material Science: The compound can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)-1H-pyrazole: Lacks the ethyl and amine groups, which may affect its biological activity.

    1-ethyl-3-(pyridin-2-yl)-1H-pyrazole: Lacks the amine group, which may affect its solubility and reactivity.

Uniqueness

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine is unique due to the presence of both the ethyl and amine groups, which can enhance its biological activity and solubility compared to similar compounds.

Properties

IUPAC Name

2-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-3-17-10-11(7-9-14-2)13(16-17)12-6-4-5-8-15-12/h4-6,8,10,14H,3,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOKSTCJNZKTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 2
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 4
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 5
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 6
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

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